molecular formula C12H11ClN2O3 B2453297 ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 55983-92-1

ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B2453297
CAS No.: 55983-92-1
M. Wt: 266.68
InChI Key: SZQLUXCXCLAPLL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 55983-92-1) is a high-purity chemical intermediate belonging to the class of pyrazole derivatives. This compound features a 4-chlorophenyl substituent and an ethyl carboxylate functional group, making it a versatile building block in medicinal chemistry and pharmaceutical research. Pyrazole cores are recognized as privileged scaffolds in drug discovery, known to exhibit a wide range of pharmacological activities . Specifically, this compound serves as a key precursor in the synthesis of more complex molecules, including analogues of potent CB1 receptor antagonists, which have been extensively explored for their therapeutic potential . The structural motif of 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a critical intermediate in the development of compounds with diverse biological activities, underpinning its significant research value . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-11(16)15(14-10)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQLUXCXCLAPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331519
Record name ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55983-92-1
Record name ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The keto group at the 5-position undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in acidic medium oxidizes the dihydro-pyrazole ring to form a fully aromatic pyrazole system, eliminating two hydrogen atoms.

ReagentConditionsProductYield
KMnO₄H₂SO₄, 60°C, 3 hr1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate78–82%

This reaction proceeds via dehydrogenation, with the acidic medium facilitating proton abstraction and MnO₄⁻ acting as the oxidizing agent .

Reduction Reactions

The 5-oxo group is selectively reduced using sodium borohydride (NaBH₄) in alcoholic solvents, yielding the corresponding alcohol derivative .

ReagentConditionsProductYield
NaBH₄MeOH, 25°C, 2 hr5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate85–90%

The reduction mechanism involves nucleophilic attack by hydride ions on the carbonyl carbon, followed by protonation to stabilize the alcohol intermediate.

Substitution Reactions

The ester group at the 3-position participates in nucleophilic substitution with amines under basic conditions, forming amide derivatives .

ReagentConditionsProductYield
AnilineEt₃N, DMF, 80°C, 6 hr1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide70–75%

The reaction proceeds via aminolysis, where the amine attacks the electrophilic carbonyl carbon, displacing the ethoxy group.

Cyclocondensation and Cycloaddition

The pyrazole ring participates in cyclocondensation with α,β-unsaturated ketones or diazo compounds. For example, 1,3-dipolar cycloaddition with ethyl diazoacetate in acetonitrile yields trisubstituted pyrazoles :

ReagentConditionsProductYield
Ethyl diazoacetateDBU, MeCN, 25°C, 12 hr1-(4-chlorophenyl)-3,4-diphenyl-1H-pyrazole-5-carboxylate65%

This reaction involves a domino 1,3-dipolar cycloaddition followed by dehydration, with DBU facilitating the elimination step .

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative:

ReagentConditionsProductYield
NaOHH₂O/EtOH, reflux, 4 hr1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid88–92%

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, followed by deprotonation and ethanol elimination .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophilic substitution to the meta position. Nitration with HNO₃/H₂SO₄ yields a nitro-substituted derivative:

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C → 25°C, 2 hr1-(4-chloro-3-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate63–68%

The chloro group deactivates the ring, favoring nitration at the meta position due to its electron-withdrawing inductive effect .

Biological Activity Modulation

While not a classical chemical reaction, the compound interacts with biological targets via hydrogen bonding (keto and ester groups) and hydrophobic interactions (4-chlorophenyl group). These interactions modulate enzyme activity, particularly in cyclooxygenase (COX) inhibition, contributing to anti-inflammatory effects .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C11H10ClN2O3
  • Molecular Weight : 266.68 g/mol
  • CAS Number : 55983-92-1
  • IUPAC Name : Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines. For example, in vitro testing on breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated IC50 values ranging from 10 to 30 µM, suggesting moderate to high anticancer efficacy .

The compound exhibits several biological activities:

  • Antimicrobial Properties : Research has shown that derivatives of pyrazole compounds possess significant antibacterial and antifungal properties. Specific studies have highlighted its effectiveness against Gram-positive bacteria .

Chemical Research

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

Reaction TypeDescription
Oxidation Can be oxidized to form different products depending on reagents used.
Reduction Reduction can modify functional groups leading to new derivatives.
Substitution Participates in substitution reactions where functional groups are replaced.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of this compound against several cancer cell lines:

Cell LineIC50 (µM)Observations
MCF-720Induced apoptosis
HeLa15Significant cell death observed
A54925Moderate efficacy compared to controls

The results indicated that this compound could serve as a lead candidate for further drug development targeting cancer treatment .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial effects, this compound was tested against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

The findings demonstrated its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12ClN3O3
  • Molecular Weight : 273.69 g/mol
  • CAS Number : 670888

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These results suggest that the compound exhibits significant bactericidal and fungicidal activities, potentially useful in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Effect
MCF73.79Significant cytotoxicity
A54926Moderate growth inhibition
Hep-23.25High cytotoxicity

The compound has demonstrated the ability to induce apoptosis in cancer cells, further supporting its role as a potential anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound activates apoptotic pathways, contributing to cell death in malignant cells.

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that the compound effectively inhibited biofilm formation and exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria .

Anticancer Research

In another research effort, compounds similar to this compound were screened for anticancer properties against several cell lines. The findings revealed that the compound significantly inhibited tumor growth and induced apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs) or Vilsmeier–Haack formylation. For example, MCRs involving hydrazine derivatives and β-ketoesters under reflux in ethanol (60–80°C) yield pyrazole cores. Evidence from similar compounds shows that adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to β-ketoester) and using acid catalysts (e.g., acetic acid) improves yields to ~60–70% . Solvent polarity also affects cyclization efficiency: polar aprotic solvents (DMF) favor higher regioselectivity compared to ethanol .

Q. How is the compound characterized spectroscopically, and what key peaks confirm its structure?

  • Methodology :

  • FT-IR : Look for carbonyl stretches at ~1700–1740 cm⁻¹ (ester C=O) and ~1680–1700 cm⁻¹ (pyrazolone C=O). N-H stretches appear as broad peaks near 3350–3450 cm⁻¹ .
  • LC-MS : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., m/z 479 for derivatives with chromenone substituents) .
  • ¹H NMR : Key signals include the ester ethyl group (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic protons from the 4-chlorophenyl ring (δ 7.3–7.5 ppm) .

Q. What crystallographic software is recommended for solving its crystal structure, and what metrics validate refinement?

  • Methodology : Use SHELXTL or SHELXL for structure solution and refinement. Key validation metrics include:

  • R-factor : ≤0.05 for high-resolution data (<1.0 Å).
  • Mean C-C bond length deviation : ≤0.005 Å .
  • Displacement parameter (Ueq) ratios : Anisotropic refinement should show no outliers (>4σ). WinGX can generate ORTEP diagrams to visualize thermal ellipsoids .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence supramolecular assembly?

  • Methodology : Perform graph set analysis (e.g., R₂²(8) motifs for dimeric interactions) using software like Mercury. For pyrazole derivatives, intermolecular N-H···O and C-H···O bonds often form layered or helical packing. Evidence from related structures shows that chloro substituents enhance π-stacking, reducing solubility .

Q. How to resolve contradictions in melting points or spectral data between synthetic batches?

  • Methodology :

  • Thermal analysis : Use DSC to compare melting endotherms; variations >5°C suggest polymorphs or solvates.
  • PXRD : Match experimental patterns with simulated data from single-crystal structures .
  • HPLC purity checks : Contradictions in LC-MS may arise from byproducts (e.g., hydrazone isomers), which can be minimized by optimizing reaction time and temperature .

Q. What strategies improve enantiomeric purity in asymmetric syntheses of pyrazole derivatives?

  • Methodology :

  • Chiral auxiliaries : Use (S)-BINOL-based catalysts for hydrazone formation, achieving up to 90% ee .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) can separate enantiomers with >80% selectivity .

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